molecular formula C8H6ClF3O B1590036 3-(Trifluoromethoxy)benzyl chloride CAS No. 89807-43-2

3-(Trifluoromethoxy)benzyl chloride

Cat. No.: B1590036
CAS No.: 89807-43-2
M. Wt: 210.58 g/mol
InChI Key: KUIGSVZJAYCTLN-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzyl chloride is an organic compound characterized by the presence of a chloromethyl group and a trifluoromethoxy group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 3-(Trifluoromethoxy)benzyl chloride typically involves the introduction of the chloromethyl and trifluoromethoxy groups onto a benzene ring. One common synthetic route includes the reaction of 3-(trifluoromethoxy)benzyl alcohol with thionyl chloride to introduce the chloromethyl group. The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

3-(Trifluoromethoxy)benzyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The trifluoromethoxy group can be reduced under specific conditions to form trifluoromethyl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(trifluoromethoxy)benzyl azide .

Scientific Research Applications

3-(Trifluoromethoxy)benzyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications is ongoing.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Trifluoromethoxy)benzyl chloride exerts its effects is largely dependent on its reactivity. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .

Molecular targets and pathways involved include enzymes that catalyze nucleophilic substitution reactions and receptors that interact with the trifluoromethoxy group. The compound’s ability to modify these targets can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

3-(Trifluoromethoxy)benzyl chloride can be compared with other similar compounds, such as:

    1-(Chloromethyl)-4-(trifluoromethoxy)benzene: Similar in structure but with the trifluoromethoxy group in a different position. This positional difference can lead to variations in reactivity and applications.

    1-(Chloromethyl)-3-(trifluoromethyl)benzene: Lacks the oxygen atom in the trifluoromethoxy group, which can significantly alter its electronic properties and reactivity.

    1-(Bromomethyl)-3-(trifluoromethoxy)benzene: The bromine atom can participate in different types of reactions compared to chlorine, leading to different applications and reactivity profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and properties that are valuable in various fields of research and industry.

Properties

IUPAC Name

1-(chloromethyl)-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-5-6-2-1-3-7(4-6)13-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIGSVZJAYCTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535123
Record name 1-(Chloromethyl)-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89807-43-2
Record name 1-(Chloromethyl)-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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